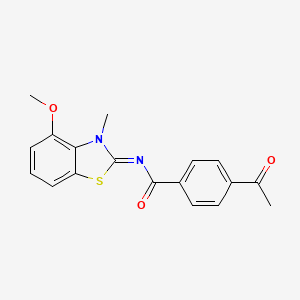

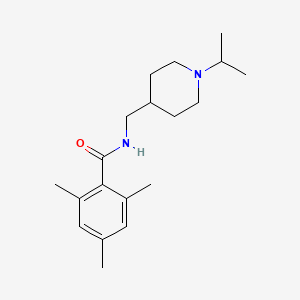

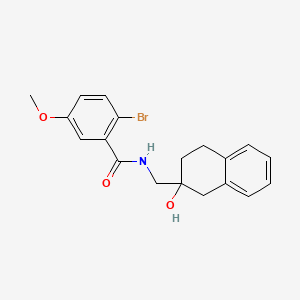

4-acetyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including those with structures closely related to the compound , often involves multicomponent reactions or base-catalyzed cyclization processes. For example, a convenient, one-pot, multicomponent synthesis method has been developed for (4-oxothiazolidine-2-ylidene)benzamide derivatives, which are characterized by IR, NMR, and single-crystal X-ray analysis (Hossaini et al., 2017). Additionally, microwave-promoted synthesis offers a cleaner, more efficient, and faster method for creating N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing the versatility in synthetic approaches (Saeed, 2009).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those similar to our compound of interest, reveals crucial information about their crystalline systems, lattice constants, and molecular geometry. For instance, a study on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide utilized X-ray diffraction, IR spectroscopy, and DFT calculations to elucidate the molecule's structural details, highlighting the compound's crystallization in a triclinic system and its geometric parameters (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of benzamide derivatives can be assessed through molecular electrostatic potential (MEP) surface mapping and photoelectron spectroscopy (PES) scan. These analyses help in understanding the electron distribution within the molecule and its potential interactions with other molecules. The antioxidant properties of some benzamide derivatives have been determined using DPPH free radical scavenging tests, indicating their potential utility in various applications (Demir et al., 2015).

Scientific Research Applications

Novel Synthesis Approaches

Researchers have developed innovative methods for synthesizing benzothiazole and its derivatives, demonstrating their potential in creating structurally diverse compounds. One study highlights a one-pot, multicomponent synthesis of new (4-oxothiazolidine-2-ylidene)benzamide derivatives, characterized by various spectroscopic techniques and single-crystal X-ray analysis (Hossaini et al., 2017). This approach underscores the versatility of these compounds in scientific research, paving the way for further exploration of their applications.

Biomedical Applications

Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer activities. A study on the synthesis and biological activity of 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole revealed significant antimicrobial activity, suggesting their potential as leads for anticancer compounds (Badne et al., 2011). This indicates a promising avenue for developing new therapeutic agents against cancer.

Antifungal and Antibacterial Activities

The antifungal and antibacterial properties of benzothiazole derivatives have been documented, with some compounds showing low to moderate activity against various pathogens. This highlights their potential in addressing fungal and bacterial infections, contributing to the search for new antimicrobial agents (Saeed et al., 2008).

Antioxidant Properties

The antioxidant capabilities of benzothiazole derivatives have been explored, with studies indicating their potential in mitigating oxidative stress. This property is crucial for preventing cellular damage and has implications for treating diseases characterized by oxidative stress (Demir et al., 2015).

Mechanism of Action

Target of Action

The primary target of the compound (E)-4-acetyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane and prostaglandins .

Mode of Action

(E)-4-acetyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound’s action affects the arachidonic acid pathway. By inhibiting COX enzymes, (E)-4-acetyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide prevents the production of prostaglandins and thromboxanes from arachidonic acid . These molecules are key players in the inflammatory response, so their reduction leads to a decrease in inflammation .

Pharmacokinetics

The compound’s effectiveness in inhibiting cox enzymes suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The molecular and cellular effects of (E)-4-acetyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide’s action include a reduction in the production of inflammatory mediators, leading to a decrease in inflammation . This is evidenced by the compound’s high IC50 values for COX-1 inhibition and excellent COX-2 SI values .

Future Directions

properties

IUPAC Name |

4-acetyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-11(21)12-7-9-13(10-8-12)17(22)19-18-20(2)16-14(23-3)5-4-6-15(16)24-18/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXLEHRMQWRYKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-2-carbothioamide, N-methyl-](/img/structure/B2486515.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2486517.png)

![Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B2486518.png)

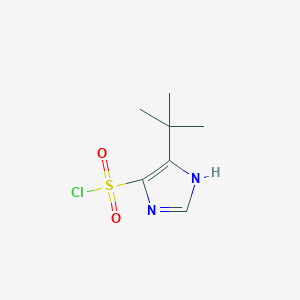

![5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2486525.png)

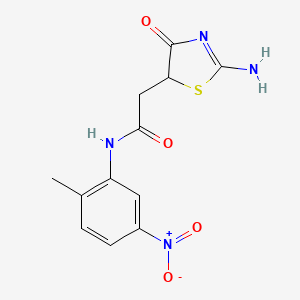

![6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2486530.png)

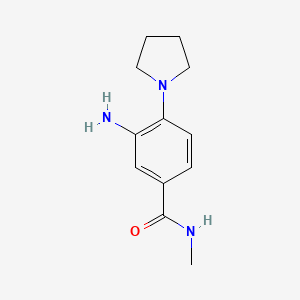

![N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2486533.png)